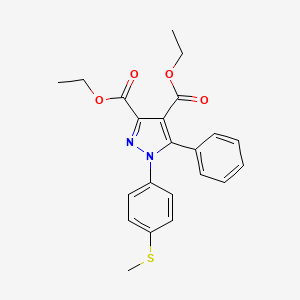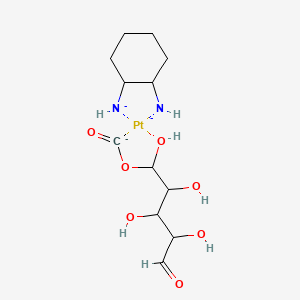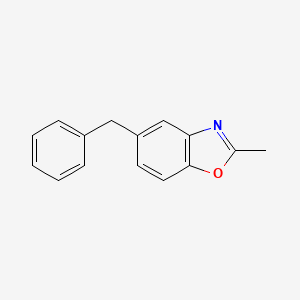
5-Benzyl-2-methylbenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-methylbenzoxazole is a heterocyclic compound with the molecular formula C15H13NO. It is a derivative of benzoxazole, characterized by a benzyl group attached to the fifth position and a methyl group attached to the second position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol with benzyl derivatives under specific conditions. One common method includes the reaction of 2-aminophenol with benzyl chloride in the presence of a base, such as potassium carbonate, to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts, such as metal catalysts or nanocatalysts, may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
5-Benzyl-2-methylbenzoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, lacking the benzyl and methyl substitutions.
2-Methylbenzoxazole: Similar structure but without the benzyl group.
5-Benzylbenzoxazole: Similar structure but without the methyl group
Uniqueness
5-Benzyl-2-methylbenzoxazole is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with specific targets, making it a valuable compound for various applications .
Properties
CAS No. |
92552-31-3 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-benzyl-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-11-16-14-10-13(7-8-15(14)17-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI Key |
QJPSBMDBZCLZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)


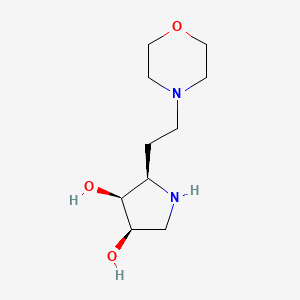
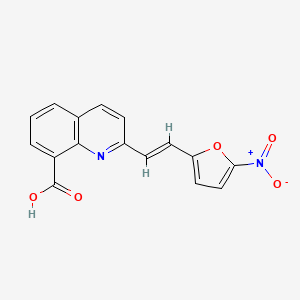
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
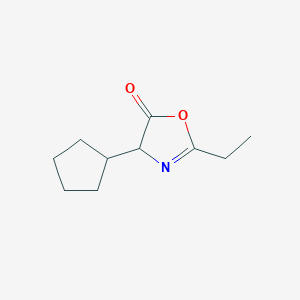
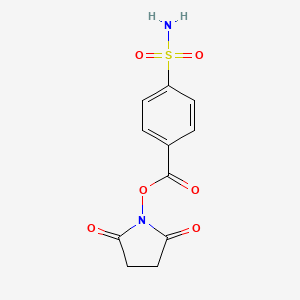
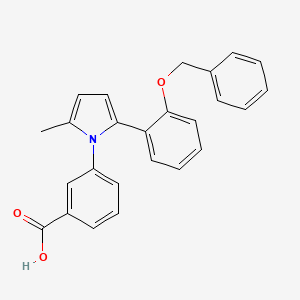
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

